molecular formula C21H41NO3 B14264861 Hexadecyl 3-(ethylamino)-3-oxopropanoate CAS No. 138075-98-6

Hexadecyl 3-(ethylamino)-3-oxopropanoate

Cat. No.: B14264861
CAS No.: 138075-98-6
M. Wt: 355.6 g/mol
InChI Key: USXMJPDDGKUGQE-UHFFFAOYSA-N
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Description

Hexadecyl 3-(ethylamino)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by a long hexadecyl chain attached to a 3-(ethylamino)-3-oxopropanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecyl 3-(ethylamino)-3-oxopropanoate typically involves the esterification of hexadecanol with 3-(ethylamino)-3-oxopropanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of environmentally friendly solvents and catalysts is also explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Hexadecyl 3-(ethylamino)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

Hexadecyl 3-(ethylamino)-3-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Hexadecyl 3-(ethylamino)-3-oxopropanoate involves its interaction with cellular membranes due to its amphiphilic nature. The long hydrophobic hexadecyl chain allows it to integrate into lipid bilayers, while the hydrophilic ester and amino groups interact with the aqueous environment. This dual interaction can disrupt membrane integrity, leading to antimicrobial effects. Additionally, the compound can act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic drugs .

Comparison with Similar Compounds

Similar Compounds

    Cetyl Alcohol (Hexadecan-1-ol): Similar long-chain structure but lacks the ester and amino groups.

    Hexadecyl Palmitate: An ester with a similar long-chain structure but different functional groups.

    1-Hexadecyl-3-methylimidazolium Bromide: An ionic liquid with a long alkyl chain but different ionic properties.

Uniqueness

Hexadecyl 3-(ethylamino)-3-oxopropanoate is unique due to its combination of a long hydrophobic chain and a hydrophilic ester-amino group, making it an effective amphiphilic compound. This unique structure allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications .

Properties

CAS No.

138075-98-6

Molecular Formula

C21H41NO3

Molecular Weight

355.6 g/mol

IUPAC Name

hexadecyl 3-(ethylamino)-3-oxopropanoate

InChI

InChI=1S/C21H41NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-21(24)19-20(23)22-4-2/h3-19H2,1-2H3,(H,22,23)

InChI Key

USXMJPDDGKUGQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CC(=O)NCC

Origin of Product

United States

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